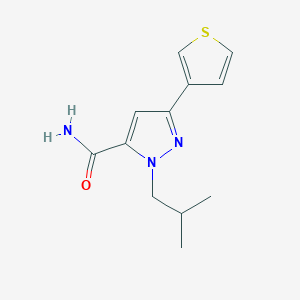![molecular formula C14H22N3O5P B13425869 [8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of TP65 involves several steps, starting with the preparation of the trityl group, which is then attached to a nucleoside derivative. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .
Analyse Des Réactions Chimiques
TP65 undergoes various chemical reactions, including:
Oxidation: TP65 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: TP65 can participate in substitution reactions, where functional groups are replaced by other groups under certain conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
TP65 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: TP65 is studied for its role in inhibiting thymidine phosphorylase, which is crucial in angiogenesis and cancer progression.
Medicine: The compound is being explored for its potential in cancer therapy due to its anti-angiogenic properties.
Industry: TP65 is used in the production of certain pharmaceuticals and as a research tool in drug development
Mécanisme D'action
The mechanism of action of TP65 involves the inhibition of thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases. By inhibiting this enzyme, TP65 effectively reduces angiogenesis, which is the formation of new blood vessels, a process critical in cancer growth and metastasis .
Comparaison Avec Des Composés Similaires
TP65 is unique compared to other thymidine phosphorylase inhibitors due to its noncompetitive inhibition mechanism. Similar compounds include:
5’-O-trityl-inosine: Another nucleoside derivative that inhibits thymidine phosphorylase but through a different mechanism.
KIN59: A compound that also targets thymidine phosphorylase but is less effective than TP65 in inhibiting angiogenesis.
The uniqueness of TP65 lies in its higher efficacy and specific inhibition mechanism, making it a valuable compound in cancer research .
Propriétés
Formule moléculaire |
C14H22N3O5P |
|---|---|
Poids moléculaire |
343.32 g/mol |
Nom IUPAC |
8-(2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-1-yl)octylphosphonic acid |
InChI |
InChI=1S/C14H22N3O5P/c18-13-11-7-8-15-12(11)17(14(19)16-13)9-5-3-1-2-4-6-10-23(20,21)22/h7-8,15H,1-6,9-10H2,(H,16,18,19)(H2,20,21,22) |
Clé InChI |
ZPGUISHAYBHGIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=O)NC(=O)N2CCCCCCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


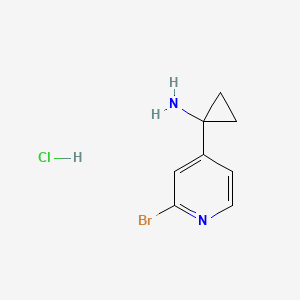
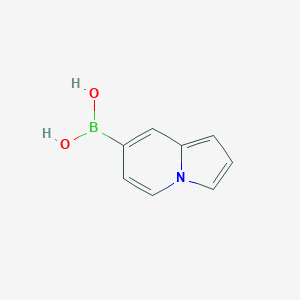
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)

![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
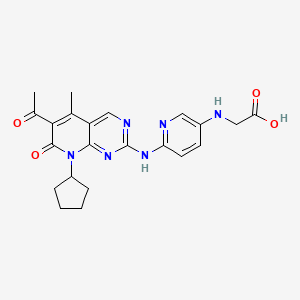
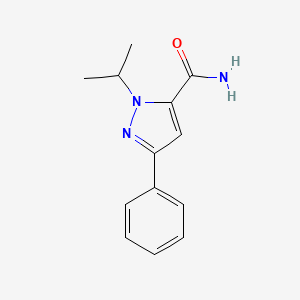


![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

